8-Methoxy-1,2-dihydronaphthalene chemical properties
8-Methoxy-1,2-dihydronaphthalene chemical properties
An In-Depth Technical Guide to 8-Methoxy-1,2-dihydronaphthalene: Properties, Synthesis, and Applications
Introduction
8-Methoxy-1,2-dihydronaphthalene is a substituted dihydronaphthalene derivative of significant interest in synthetic organic chemistry and medicinal chemistry. The dihydronaphthalene scaffold provides a rigid, bicyclic core that is a common feature in complex natural products and serves as a versatile intermediate for the synthesis of pharmaceutical agents.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and spectroscopic characterization of 8-Methoxy-1,2-dihydronaphthalene. We will explore the causality behind experimental choices and provide actionable protocols grounded in authoritative literature.
Core Molecular Properties
Understanding the fundamental physicochemical properties of 8-Methoxy-1,2-dihydronaphthalene is the first step in its effective application. These properties influence its solubility, reactivity, and handling requirements.
Structure and Identification
The molecule consists of a dihydronaphthalene core with a methoxy group (-OCH₃) substituent at the C8 position of the aromatic ring.
| Property | Value | Source(s) |
| Chemical Name | 8-Methoxy-1,2-dihydronaphthalene | [3][4] |
| Synonyms | 1,2-Dihydro-8-methoxynaphthalene | [3] |
| CAS Number | 60573-59-3 | [3][4] |
| Molecular Formula | C₁₁H₁₂O | [3] |
| Molecular Weight | 160.21 g/mol | [3] |
| Canonical SMILES | COC1=CC=CC2=C1CCC=C2 | [3] |
| LogP (Calculated) | 2.65 | [3] |
Synthesis of 8-Methoxy-1,2-dihydronaphthalene
The synthesis of 8-Methoxy-1,2-dihydronaphthalene can be approached through several strategic pathways. The most common and practical laboratory-scale method involves the reduction and subsequent dehydration of the corresponding tetralone precursor, 8-methoxy-1-tetralone. An alternative, validated method involves a gas-phase pyrolysis reaction.
Preferred Laboratory Synthesis: From 8-Methoxy-1-Tetralone
This two-step approach is favored for its reliability and the commercial availability of the starting tetralone. The logic is straightforward: first, the ketone is selectively reduced to a secondary alcohol, which is then eliminated (dehydrated) under acidic conditions to form the target alkene.
Caption: General workflow for the synthesis of 8-Methoxy-1,2-dihydronaphthalene.
2.1.1 Step 1: Reduction of 8-Methoxy-1-tetralone
-
Scientific Rationale: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that efficiently reduces ketones and aldehydes without affecting the aromatic ring or the methoxy ether. The reaction is typically performed in a protic solvent like ethanol or methanol, which facilitates the hydride transfer. Fungal strains have also been demonstrated to perform enantioselective reductions of tetralones to their corresponding alcohols.[5]
-
Detailed Protocol:
-
To a solution of 8-methoxy-1-tetralone (1.0 eq) in absolute ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 8-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, which can often be used in the next step without further purification.
-
2.1.2 Step 2: Dehydration of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
-
Scientific Rationale: Acid-catalyzed dehydration is a classic method for converting alcohols to alkenes. p-Toluenesulfonic acid (p-TsOH) is a common catalyst as it is a strong, non-oxidizing, and crystalline acid that is easy to handle. The reaction is driven to completion by removing the water byproduct using a Dean-Stark apparatus, an application of Le Châtelier's principle.
-
Detailed Protocol:
-
Combine the crude alcohol from the previous step (1.0 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq), and toluene in a round-bottom flask.
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux and continue heating until no more water is collected in the trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate (NaHCO₃) solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via silica gel column chromatography to afford pure 8-Methoxy-1,2-dihydronaphthalene.
-
Alternative Synthesis: Gas-Phase Pyrolysis
A published method describes the synthesis of a mixture of 6-methoxy- and 8-methoxy-1,2-dihydronaphthalene via the gas-phase pyrolysis of 1-(3'-methoxyphenyl)-1,3-butadiene.[6]
-
Scientific Rationale: This reaction proceeds through a thermal intramolecular electrocyclic reaction. The 1,3-butadiene system undergoes a 6π-electron cyclization to form a cyclohexadiene intermediate, which then tautomerizes to the more stable dihydronaphthalene product. The position of the methoxy group on the starting phenyl ring dictates the substitution pattern of the final product.[6]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, allylic, and methoxy protons. Based on data for a mixture containing the 8-methoxy isomer, the following assignments can be anticipated.[6]
-
Aromatic Protons (3H): A multiplet or series of doublets and triplets between δ 6.7-7.2 ppm.
-
Vinylic Protons (2H): Two distinct multiplets in the δ 5.8-6.5 ppm region, corresponding to the two protons on the double bond of the non-aromatic ring.
-
Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm.
-
Aliphatic Protons (4H): Multiplets in the δ 2.2-2.8 ppm region corresponding to the two CH₂ groups.
-
-
¹³C NMR: The carbon spectrum provides information on the carbon framework.
-
Aromatic Carbons: Signals are expected between δ 110-158 ppm. The carbon bearing the methoxy group (C8) would be significantly deshielded. Unusual chemical shifts for methoxy groups bonded to an aromatic ring (typically ~56 ppm) can be observed due to conformational effects.[7]
-
Vinylic Carbons: Two signals in the δ 120-130 ppm range.
-
Methoxy Carbon: A signal around δ 55-56 ppm.[2]
-
Aliphatic Carbons: Signals for the two CH₂ groups are expected in the δ 20-30 ppm region.
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands include:
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.[8]
-
~2850-3000 cm⁻¹: Aliphatic C-H stretching.[8]
-
~2835 cm⁻¹: Methoxy C-H stretch.[8]
-
~1600-1650 cm⁻¹: Aromatic C=C stretching.[8]
-
~1250-1300 cm⁻¹: Aryl ether C-O stretching (a strong, characteristic band).[8]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A strong peak is expected at m/z = 160, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways for dihydronaphthalenes include the loss of hydrogen atoms and retro-Diels-Alder reactions.[9][10] For this specific molecule, loss of a methyl group (CH₃, -15) from the ether or loss of the entire methoxy group (OCH₃, -31) are also plausible fragmentation patterns.
Chemical Reactivity
The reactivity of 8-Methoxy-1,2-dihydronaphthalene is governed by the interplay between the electron-rich aromatic ring, the reactive alkene in the dihydro-ring, and the directing effects of the methoxy group.
Caption: Key regions of reactivity in 8-Methoxy-1,2-dihydronaphthalene.
-
Aromatic Ring: The methoxy group is a strong activating, ortho-, para- directing group for electrophilic aromatic substitution.[11] This makes the positions ortho and para to the methoxy group (C7 and C5) particularly susceptible to reactions like nitration, halogenation, and Friedel-Crafts reactions.
-
Alkene Double Bond: The double bond in the non-aromatic ring is susceptible to a variety of addition reactions, including hydrogenation (to form 8-methoxytetralin), halogenation, and epoxidation. It can also undergo oxidative cleavage.[12]
-
Allylic Positions: The CH₂ groups adjacent to the double bond (allylic positions) are susceptible to radical substitution reactions.
Applications in Drug Development
The dihydronaphthalene scaffold is a privileged structure in medicinal chemistry. Its derivatives have shown promise as potent cytotoxic agents against various cancer cell lines.[1] For example, a study on new 6-methoxy-dihydronaphthalene derivatives demonstrated potent cytotoxic activities against MCF-7 human breast adenocarcinoma cells, with some compounds showing higher potency than the reference drug Staurosporine.[2] 8-Methoxy-1,2-dihydronaphthalene serves as a valuable starting material or core scaffold for synthesizing libraries of such compounds for structure-activity relationship (SAR) studies aimed at discovering novel anticancer therapeutics.
Safety and Handling
While a specific safety data sheet (SDS) for 8-Methoxy-1,2-dihydronaphthalene is not widely available, data from analogous compounds like other methoxynaphthalenes and dihydronaphthalenes suggest the following precautions:
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Health Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly closed.
This guide provides a foundational understanding of 8-Methoxy-1,2-dihydronaphthalene. Researchers and developers can use this information to design synthetic routes, predict reaction outcomes, and explore its potential in creating novel chemical entities with therapeutic value.
References
-
[Reference 1] (No title available). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
[Reference 2] (No title available). Retrieved January 22, 2026, from [Link]
-
Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2024). Synthesis of 8-Methoxy-1-Tetralone. International Journal of Chemistry, 16(2), 1-24. Canadian Center of Science and Education. Retrieved January 22, 2026, from [Link]
-
SpectraBase. (+/-)-8-Hydroxy-1-methoxy-2-oxo-1,2-dihydronaphthalene-1-carbonitrile. Retrieved January 22, 2026, from [Link]
-
Ahmed, N. S., Sarhan, A. E., Al-Ashmawy, A. A. K., Amr, A. E.-G. E., Haiba, M. E., & Elsayed, E. A. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. BioMed Research International, 2020, 8649745. National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Pekala, E., et al. (2018). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. Molecules, 23(9), 2201. MDPI. Retrieved January 22, 2026, from [Link]
-
Radcliffe, M. M., & Weber, W. P. (1977). Synthesis of ι-methoxy-1,2-dihydronaphthalenes. Gas phase pyrolysis of 1-(2'-, 3'-, and 4'-methoxyphenyl). The Journal of Organic Chemistry, 42(2), 297-299. Retrieved January 22, 2026, from [Link]
-
Vera, W., & Banerjee, A. K. (2009). Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Journal of Chemical Research, 2009(2), 115-117. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0060328). Retrieved January 22, 2026, from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved January 22, 2026, from [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 22, 2026, from [Link]
-
Banerjee, A. K., & Cabrera, E. V. (2010). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. Journal of Chemical Research, 2010(12), 705-707. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2024). Synthesis of 8-Methoxy-1-Tetralone. IDEAS/RePEc. Retrieved January 22, 2026, from [Link]
-
Dmochowska, B., et al. (2012). Enantioselective Dynamic Process Reduction of a- and b-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain. CORE. Retrieved January 22, 2026, from [Link]
-
Michigan State University Department of Chemistry. Aromatic Reactivity. Retrieved January 22, 2026, from [Link]
-
Sychrovský, V., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 741-749. PubMed. Retrieved January 22, 2026, from [Link]
-
Rijs, A. M., et al. (2009). H(2) ejection from polycyclic aromatic hydrocarbons: infrared multiphoton dissociation study of protonated 1,2-dihydronaphthalene. Journal of the American Chemical Society, 131(16), 5784-5791. PubMed. Retrieved January 22, 2026, from [Link]
-
Thaikar, A., et al. (2025). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Pharmaceutical Sciences, 3(4), 3182-3191. Retrieved January 22, 2026, from [Link]
-
PubChem. 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid. National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
NIST. Naphthalene, 1,2-dihydro-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
-
Ahmed, N. S., et al. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Wikipedia. 1-Tetralone. Retrieved January 22, 2026, from [Link]
-
Wikipedia. Methoxy group. Retrieved January 22, 2026, from [Link]
-
Flores-Bocanegra, L., et al. (2022). Characteristic 1 H and 13 C NMR Data for Compounds 8−11 (CDCl 3 , 400 and 100 MHz, Respectively). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Ahmed, N. S., et al. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. ResearchGate. Retrieved January 22, 2026, from [Link]
-
PubChem. 3-(7-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine. National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
NIST. 1,2-Dihydroxynaphthalene. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
-
Zhang, J., et al. (2021). Visible light mediated synthesis of 4-aryl-1,2-dihydronaphthalene derivatives via single-electron oxidation or MHAT from methylenecyclopropanes. Organic Chemistry Frontiers, 8(19), 5363-5369. Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Isaka, M., et al. (2015). 3,4,8-Trihydroxy-1,2,3,4-tetrahydronaphthalen-1-one monohydrate from Embellisia eureka. IUCrData, 1(1), x152601. Retrieved January 22, 2026, from [Link]
-
PubChem. 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
NIST. Naphthalene, 1,2-dihydro-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
-
NIST. Naphthalene, 1,2-dihydro-1,1,6-trimethyl-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
-
Wannalerse, T., et al. (2014). Crystal structure of 2-methoxy-1-nitronaphthalene. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o701–o702. National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Thaikar, A., et al. (2025). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Pharmaceutical Sciences, 3(4), 3182-3191. Retrieved January 22, 2026, from [Link]
-
Arjunan, V., & Santhosakumar, K. (2015). Spectroscopic Analysis and Computational Investigation (FMO, MESP and NLO) of 1,2-Dimethylnaphthalene. ResearchGate. Retrieved January 22, 2026, from [Link]
-
PubChem. 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Brzezinski, B., et al. (2012). Synthesis and Infrared Spectroscopic Investigation of Hydrogen-Bonded Complexes between 1,8-Bis(Dimethylamino)Naphthalene and 2,6-Dihydroxynaphthalene in 2:1 and 1:2 Ratios in the Crystalline forms and in Acetonitrile. ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. 8-METHOXY-1,2-DIHYDRO-NAPHTHALENE | 60573-59-3 [chemicalbook.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Naphthalene, 1,2-dihydro- [webbook.nist.gov]
- 10. Naphthalene, 1,2-dihydro-1,1,6-trimethyl- [webbook.nist.gov]
- 11. Methoxy group - Wikipedia [en.wikipedia.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
